molecular formula C18H11BrClN3O2 B4934952 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole CAS No. 5631-56-1

3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole

Cat. No. B4934952
CAS RN: 5631-56-1
M. Wt: 416.7 g/mol
InChI Key: RLZFYESPJLLHGM-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and other areas.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and induce cell death in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole in lab experiments include its potential as a treatment for various diseases, its ability to inhibit the activity of certain enzymes and proteins, and its anti-inflammatory properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole. One direction is to explore its potential as a treatment for various neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast cancer and lung cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole is a chemical compound with significant potential for use in medicine and other areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-(2-chlorophenyl)-3-methyl-4-nitroisoxazole with 4-bromoaniline in the presence of a base such as potassium carbonate. The resulting mixture is then heated to form the desired compound.

Scientific Research Applications

3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN3O2/c1-10-15(16(22-24-10)13-4-2-3-5-14(13)20)18-21-17(23-25-18)11-6-8-12(19)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFYESPJLLHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387046
Record name STK083251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5631-56-1
Record name STK083251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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